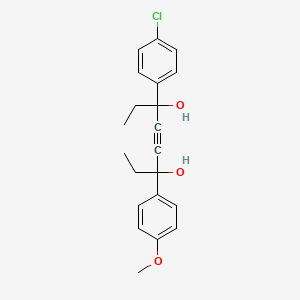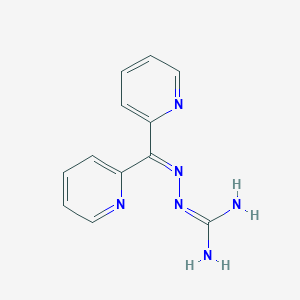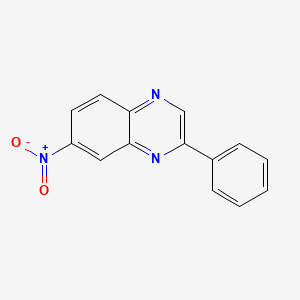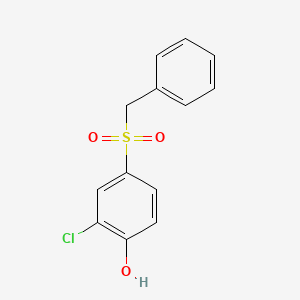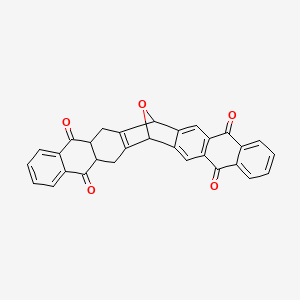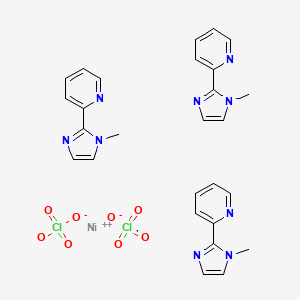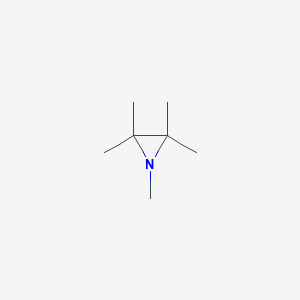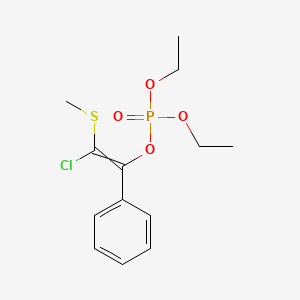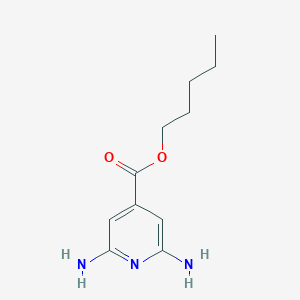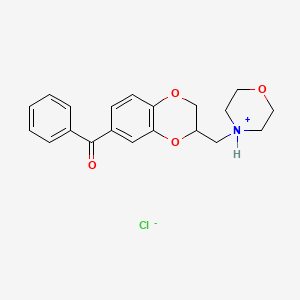
1,4-Benzodioxan, 7-benzoyl-2-(morpholinomethyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Benzodioxan, 7-benzoyl-2-(morpholinomethyl)-, hydrochloride is a chemical compound with a complex structure that includes a benzodioxan ring, a benzoyl group, and a morpholinomethyl group. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 1,4-Benzodioxan, 7-benzoyl-2-(morpholinomethyl)-, hydrochloride involves several steps. The synthetic route typically starts with the formation of the benzodioxan ring, followed by the introduction of the benzoyl group and the morpholinomethyl group. The final step involves the formation of the hydrochloride salt. Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale production.
Analyse Chemischer Reaktionen
1,4-Benzodioxan, 7-benzoyl-2-(morpholinomethyl)-, hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on cellular processes. In medicine, it is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets. Additionally, it has applications in the pharmaceutical industry as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 1,4-Benzodioxan, 7-benzoyl-2-(morpholinomethyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
1,4-Benzodioxan, 7-benzoyl-2-(morpholinomethyl)-, hydrochloride can be compared with other similar compounds, such as those with different substituents on the benzodioxan ring or variations in the morpholinomethyl group. These comparisons highlight the uniqueness of this compound in terms of its chemical structure and properties. Similar compounds include derivatives of benzodioxan with different functional groups, which may exhibit different reactivity and biological activity.
Eigenschaften
CAS-Nummer |
100022-13-7 |
|---|---|
Molekularformel |
C20H22ClNO4 |
Molekulargewicht |
375.8 g/mol |
IUPAC-Name |
[3-(morpholin-4-ium-4-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-phenylmethanone;chloride |
InChI |
InChI=1S/C20H21NO4.ClH/c22-20(15-4-2-1-3-5-15)16-6-7-18-19(12-16)25-17(14-24-18)13-21-8-10-23-11-9-21;/h1-7,12,17H,8-11,13-14H2;1H |
InChI-Schlüssel |
XMDJIURQLSRTIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC[NH+]1CC2COC3=C(O2)C=C(C=C3)C(=O)C4=CC=CC=C4.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


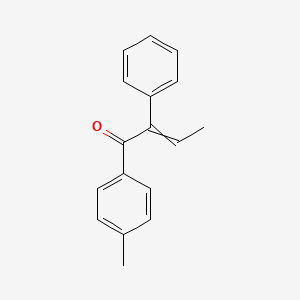
![Acetic acid;[3-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B14335902.png)
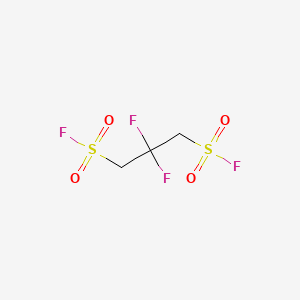
![Dimethyl [(5-formyl-6H-1,3-thiazin-2-yl)methyl]propanedioate](/img/structure/B14335920.png)
![Trimethyl[1-(phenylselanyl)prop-2-en-1-yl]silane](/img/structure/B14335922.png)
